6-Nitrochroman

説明

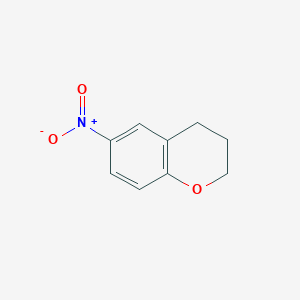

It is a light yellow powder crystal with a special natural aroma . This compound belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities.

準備方法

Synthetic Routes and Reaction Conditions: 6-Nitrochroman-4-one can be synthesized through the nitration of chroman-4-one. The process involves dissolving chroman-4-one in concentrated sulfuric acid, followed by the slow addition of nitric acid. The reaction mixture is then cooled and diluted to yield this compound-4-one .

Industrial Production Methods: While specific industrial production methods for this compound-4-one are not extensively documented, the nitration process described above can be scaled up for industrial purposes. The use of concentrated sulfuric acid and nitric acid in controlled conditions ensures the efficient production of the compound.

化学反応の分析

Reduction of the Nitro Group

The nitro group in 6-nitrochroman undergoes reduction to form 6-aminochroman, a reaction critical for synthesizing bioactive intermediates.

| Reaction Conditions | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation (H₂/Pd-C) | H₂, 50 psi | 6-Aminochroman | 85% | |

| Fe/HCl (aqueous acidic medium) | Fe, HCl | 6-Aminochroman | 78% |

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .

-

Fe/HCl reduction involves acid-mediated electron transfer, with Fe⁰ acting as the electron donor.

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 6-Nitro-8-nitromethylchroman | Low yield due to deactivation |

| Sulfonation | SO₃/H₂SO₄, 100°C | This compound-8-sulfonic acid | Requires prolonged heating |

Key Limitation :

The chroman’s ether oxygen weakly activates the ring, but steric hindrance from the fused dihydropyran ring further reduces reactivity .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic attack at activated positions.

Mechanistic Pathway :

Nucleophilic substitution proceeds via a Meisenheimer complex, stabilized by the nitro group’s electron-withdrawing effect .

Cycloaddition Reactions

While not directly reported for this compound, analogous nitrocoumarins (e.g., 3-nitrocoumarin) participate in Diels-Alder reactions as dienophiles .

| Dienophile | Diene | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound (hypothetical) | Isoprene (C₅H₈) | Solventless, 80°C | Nitrotetrahydrobenzo[c]chromenone | Predicted |

Predicted Pathway :

The electron-deficient aromatic ring acts as a dienophile, forming a bicyclic adduct with regioselectivity influenced by the nitro group .

Ring-Opening Reactions

The dihydropyran ring in chroman derivatives can undergo acid-catalyzed cleavage.

| Conditions | Reagent | Product | Notes |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | H₂O | 2-(6-Nitrophenyl)-1,3-propanediol | Forms diol via oxonium intermediate |

Mechanism :

Protonation of the ether oxygen generates an oxonium ion, followed by nucleophilic attack by water and ring opening .

Oxidation Reactions

The ether linkage in the chroman ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 70°C | 6-Nitro-2H-chromen-2-one | 40% |

Outcome :

Oxidation converts the dihydropyran ring to a pyrone, forming 6-nitro-2H-chromen-2-one .

Comparative Reactivity Table

| Reaction Type | Feasibility | Key Factor | Functional Group Role |

|---|---|---|---|

| Nitro reduction | High | Accessibility of nitro group | Electron withdrawal enables reduction |

| EAS | Low | Deactivation by nitro group | Meta-directing, ring deactivation |

| Nucleophilic substitution | Moderate | Activation of aryl positions | Stabilizes transition state |

| Cycloaddition | Theoretical | Electron-deficient aromatic ring | Acts as dienophile |

科学的研究の応用

Scientific Research Applications

- Pharmaceutical Intermediates: 6-Nitrochroman is used as an intermediate in the synthesis of pharmaceuticals .

- Organic Synthesis: It serves as a building block in various organic synthesis reactions .

- Chemical Research: The compound is utilized in chemical research for exploring its properties and reactivity .

Due to the limited information available in the search results, a detailed discussion of case studies and comprehensive data tables is not possible.

Polyphenols and their Applications

While not directly related to this compound, some search results discuss polyphenols, which are relevant in the broader context of chemical and biomedical applications .

- Antioxidant Properties: Polyphenols exhibit antioxidant properties, making them valuable in various applications . Curcumin, a yellow polyphenolic pigment from Curcuma longa (turmeric), has antioxidant effects due to its chemical structure, including carbon-carbon double bonds, β-diketo group, and phenyl rings with hydroxyl and o-methoxy groups .

- Biomedical Applications: Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation and anticancer activity, showing promise in bioimaging, therapeutic delivery, and other biomedical applications . Phenolic-enabled nanotechnology (PEN) has emerged as a versatile tool for particle engineering in biomedicine, with applications in biosensing, bioimaging, and disease treatment .

- Health Promotion and Disease Prevention: Curcumin and its derivatives have multiple biological effects on health promotion and disease prevention . They possess anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects . Cocoa polyphenols can modify risk factors for chronic human conditions, such as inflammation, high blood pressure, dyslipidemia, insulin resistance, and oxidative stress-related conditions .

- Diabetes Management: Phenolic compounds are being explored for their role in managing diabetes due to their positive effects on glucose homeostasis .

作用機序

The mechanism of action of 6-Nitrochroman-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, making the compound useful in various biological studies .

類似化合物との比較

4-Chromanone: A closely related compound with a similar structure but different biological activities.

6-Aminochroman: A derivative formed by the reduction of 6-Nitrochroman-4-one.

6-Bromo-4-chromanone: Another derivative with different substituents on the chroman ring.

Uniqueness: this compound-4-one is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

6-Nitrochroman, also known as this compound-4-one, is a compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its chroman structure, which consists of a benzene ring fused to a pyran ring, with a nitro group (-NO2) at the sixth position. The molecular formula for this compound is , and it has a molecular weight of approximately 179.16 g/mol. The presence of the nitro group significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways and cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to enzyme inhibition.

- Protein Interactions : Studies indicate that this compound can engage in interactions with proteins, affecting their function and stability. This property makes it valuable in research related to protein dynamics and interactions.

Biological Activities

Research has documented several notable biological activities associated with this compound:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial effects against various pathogens, suggesting potential applications in developing new antibiotics.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Nitrochroman | Lacks the nitro group at position 6 | Used as a precursor | |

| 7-Nitrochroman | Similar structure but different biological activities | Varies; specific studies needed | |

| 6-Nitrochrysene | Contains multiple rings | Studied for environmental impacts |

The unique positioning of the nitro group in this compound enhances its reactivity compared to these similar compounds, which may explain its diverse biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

- Investigation of Antioxidant Properties : Research published in Free Radical Biology and Medicine assessed the antioxidant capacity of this compound using various assays. Results indicated that it effectively scavenged free radicals, suggesting therapeutic potential in oxidative stress-related conditions.

- Anti-inflammatory Research : A recent study investigated the anti-inflammatory effects of this compound in animal models of inflammation. Findings revealed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

特性

IUPAC Name |

6-nitro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEPCXIOIGPEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50386-60-2 | |

| Record name | 6-nitro-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。